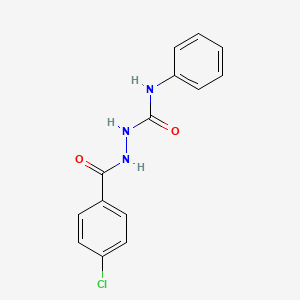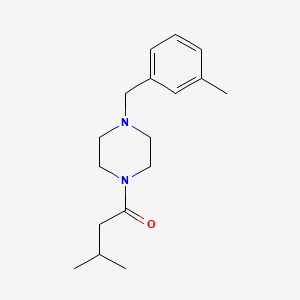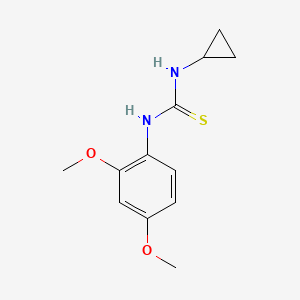
2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide
説明
2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide, also known as CCNB or CCNB1, is a chemical compound that has been widely used in scientific research for its potential as a therapeutic agent. CCNB1 is a hydrazinecarboxamide derivative that has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. In
科学的研究の応用
Synthesis and Biological Evaluation
A study by Mahanthesha, Suresh, and Naik (2022) explored the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which are structurally similar to 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide. These compounds demonstrated significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).
Antitumor Activity
Research by Gugova et al. (1992) synthesized a class of nitrosoureas, including 4-chlorobenzoyl-1-(2-chloroethyl)-1-nitrosohydrazinecarboxamide, demonstrating dose-dependent activity against various leukemias and tumors. The study indicated significant inhibition of radioactive precursors into DNA, RNA, and proteins of tumor cells (Gugova et al., 1992).
Antimicrobial Activity
Ahsan and colleagues (2016) synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including compounds structurally related to 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide. These compounds were evaluated for antimicrobial activities, with specific derivatives showing good antibacterial and moderate antifungal activities (Ahsan et al., 2016).
Synthesis and Structural Characterization
Attia et al. (2013) reported the synthesis, spectroscopic characterization, and X-ray crystal structure of a compound similar to 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide. This study provided insights into the stereochemistry and molecular packing of such compounds (Attia et al., 2013).
Antimycobacterial and Cytotoxicity Studies
Zítko et al. (2013) researched 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to the chemical structure , evaluating their in vitro activity against Mycobacterium tuberculosis and cytotoxicity. The study found significant antimycobacterial activity and varying levels of cytotoxicity (Zítko et al., 2013).
Anticonvulsant Evaluation
Ahsan et al. (2013) synthesized a series of analogs, including 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamides. These compounds were evaluated for anticonvulsant activity, with specific derivatives showing promising results (Ahsan et al., 2013).
特性
IUPAC Name |
1-[(4-chlorobenzoyl)amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFKCCIPQMEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)